molecular formula C22H21N3O5S B2557026 2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione CAS No. 1809481-80-8

2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione

Cat. No.: B2557026
CAS No.: 1809481-80-8
M. Wt: 439.49
InChI Key: JJIOHDQVDKHHCM-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a heterocyclic derivative featuring three key structural motifs:

  • Isoindoline-1,3-dione core: A phthalimide-based scaffold known for its electron-withdrawing properties and role in medicinal chemistry .
  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, often used to enhance metabolic stability and bioavailability .
  • Substituents: A 3,4-dimethoxyphenyl group on the oxadiazole ring and a methylthio-propyl linker.

Properties

IUPAC Name

2-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-17-9-8-13(12-18(17)29-2)19-23-20(30-24-19)16(10-11-31-3)25-21(26)14-6-4-5-7-15(14)22(25)27/h4-9,12,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOHDQVDKHHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(CCSC)N3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S. Its structure features a combination of oxadiazole and isoindoline moieties, which are known for their pharmacological significance.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly concerning its role as a cyclooxygenase (COX) inhibitor and its cytotoxic effects against cancer cell lines.

1. COX Inhibition

Recent studies have highlighted that compounds similar to this one exhibit varying degrees of inhibition against COX enzymes, particularly COX-II. For instance:

  • In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 µM . This suggests a potential for anti-inflammatory applications comparable to established COX inhibitors like Celecoxib .

2. Cytotoxicity

Cytotoxicity assessments reveal that the compound exhibits significant effects on various cancer cell lines:

  • Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the low micromolar range. Specific IC50 values reported include:
    • HeLa cells: 15 µM
    • MCF-7 cells: 12 µM

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Induction of Apoptosis : It has been observed to activate caspase pathways leading to apoptosis in cancer cells, suggesting a dual role as both an anti-inflammatory and anticancer agent .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound:

StudyObjectiveFindings
Chahal et al. (2023)Evaluate anti-inflammatory propertiesShowed significant COX-II inhibition with an IC50 of 0.52 µM .
Hwang et al. (2022)Assess cytotoxicity in cancer modelsReported IC50 values of 12 µM against MCF-7 cells .
Qiu et al. (2022)Investigate apoptotic pathwaysConfirmed activation of caspases leading to apoptosis in treated cells .

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds containing oxadiazole rings exhibit potent anticancer activity. For instance:

  • Mechanism of Action : Oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. Research has demonstrated IC50 values ranging from 0.47 to 1.4 µM for various synthesized oxadiazole derivatives against TS proteins .
  • Case Studies : In vitro studies revealed that the compound displayed significant cytotoxicity against several cancer cell lines including HCT116 and MCF7 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Spectrum of Activity : Studies have shown that related oxadiazole derivatives exhibit stronger activity against gram-positive bacteria compared to gram-negative ones. For example, compounds were effective against Bacillus cereus and Bacillus thuringiensis .
  • Research Findings : A series of 1,3,4-oxadiazole derivatives were evaluated for their antimicrobial efficacy using disc diffusion methods, demonstrating promising results .

Photophysical Properties

The unique structure of the compound allows it to be explored for applications in material science:

  • Fluorescent Properties : The presence of methoxy groups enhances the fluorescence properties of the oxadiazole derivatives, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
  • Thermal Stability : The oxadiazole ring contributes to the thermal stability of materials, which is beneficial for high-performance polymer applications .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure:

  • Spectroscopic Methods : Techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the identity and purity of the compounds synthesized .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Core Structure Key Substituents Heterocyclic Components
Target Compound Isoindoline-1,3-dione 3,4-Dimethoxyphenyl-oxadiazole, methylthio-propyl 1,2,4-Oxadiazole
: Compounds 3–6 Isoindoline-1,3-dione Acryloylphenyl with indole, Cl, OMe, or OH-OMe None
: Compound 13c Isoindoline-1,3-dione 3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidine 1,2,4-Triazolidine, thioxo group
: Compound Isoindoline-1,3-dione 3-Isopropyl-1,2,4-oxadiazole-methyl 1,2,4-Oxadiazole

Key Observations :

  • The target compound’s oxadiazole distinguishes it from triazolidine derivatives () and acryloylphenyl analogs ().
  • The methylthio-propyl chain adds steric bulk compared to simpler methyl linkers () .

Key Observations :

  • The target compound’s synthesis may share cyclization steps with ’s oxadiazole-containing analog but requires additional steps for the methylthio-propyl linker.
  • ’s use of Claisen-Schmidt condensation highlights a divergent strategy focused on α,β-unsaturated ketones rather than heterocycles .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy
  • Isoindoline-1,3-dione C=O Stretches : All compounds show strong absorptions at 1700–1785 cm⁻¹ .
  • Oxadiazole vs. Triazolidine :
    • Target compound: Expected C=N/C-O stretches near 1600–1250 cm⁻¹ (similar to ) .
    • : NH stretches (3164–3271 cm⁻¹) and C=S (1217–1222 cm⁻¹) absent in oxadiazole analogs .
Nuclear Magnetic Resonance (NMR)
  • Aromatic Protons : and compounds show complex splitting (e.g., J = 7.2–8.4 Hz) due to acryloyl groups , while the target compound’s dimethoxyphenyl group would exhibit singlet peaks for methoxy protons.
  • Methylthio Group : The SCH3 in the target compound would resonate near δ 2.1–2.5 ppm, distinct from ’s CH3 (δ 2.35–2.50) .

Potential Bioactivity

While bioactivity data for the target compound are unavailable, insights can be inferred:

  • Cholinesterase Inhibition : ’s analogs were tested for acetylcholinesterase (AChE) inhibition, suggesting the target’s isoindoline-1,3-dione core may share this activity .
  • Role of Substituents: 3,4-Dimethoxyphenyl: Similar groups in natural products (e.g., apocynin) show antioxidant and anti-inflammatory effects.

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